Icosapent

説明

Historical Perspectives in Eicosapentaenoic Acid Research

The journey of EPA research is a compelling narrative of scientific discovery that has evolved over several decades. The initial clues to the significance of omega-3 fatty acids emerged from observations of the Greenland Inuit population in the late 1960s and 1970s. Danish researchers Jørn Dyerberg and Hans Olaf Bang were intrigued by the low incidence of coronary heart disease among the Inuit, despite their high-fat diet rich in seal meat, fish, and whale. omegaquant.combarebiology.comomegaquant.com Their investigations led to the "discovery" of omega-3 fatty acids in the Inuit's diet and blood. omegaquant.com

A pivotal moment in EPA research came in 1978 with the publication of a landmark paper in The Lancet by Dyerberg and his colleagues. omegaquant.com This paper proposed that EPA, abundant in the seafood consumed by the Inuit, could substitute for arachidonic acid in platelets, thereby reducing their "stickiness" and the risk of thrombosis and atherosclerosis. omegaquant.com This hypothesis challenged the prevailing view that all dietary fats were detrimental to cardiovascular health and catapulted omega-3 fatty acids, particularly EPA, into the scientific spotlight. omegaquant.com

The 1980s saw a surge in research interest. A significant publication in the New England Journal of Medicine in 1985 further solidified the link between fish consumption and reduced mortality from coronary heart disease. omegaquant.com Landmark trials such as the Diet and Reinfarction Trial (DART) and the Gruppo Italiano per lo Studio della Sopravvivenza nell'Infarto Miocardico (GISSI)-Prevenzione trial in the following years provided further evidence for the cardiovascular benefits of omega-3 fatty acids. omegaquant.com

The following table provides a timeline of key historical milestones in EPA research:

| Year | Milestone | Key Findings/Significance |

| Late 1960s - 1970s | Greenland Inuit Studies | Danish researchers Dyerberg and Bang observed low rates of heart disease in the Inuit population despite a high-fat diet, leading to the "discovery" of omega-3s. omegaquant.combarebiology.comomegaquant.com |

| 1978 | The Lancet Publication | Dyerberg et al. proposed that EPA from seafood could reduce platelet aggregation, a key factor in thrombosis and atherosclerosis. omegaquant.com |

| 1985 | New England Journal of Medicine Publication | Published papers showing an inverse relationship between fish consumption and mortality from coronary heart disease. omegaquant.com |

| 1989 | Diet and Reinfarction Trial (DART) | Showed that advising post-myocardial infarction patients to eat oily fish reduced all-cause mortality. omegaquant.com |

| 1999 | GISSI-Prevenzione Trial | A large-scale trial that demonstrated the benefits of fish oil supplements in reducing cardiovascular events. omegaquant.com |

Academic Significance of Eicosapentaenoic Acid as an Omega-3 Polyunsaturated Fatty Acid

Eicosapentaenoic acid is one of the three main omega-3 fatty acids involved in human physiology, alongside alpha-linolenic acid (ALA) and docosahexaenoic acid (DHA). wikipedia.org While ALA is an essential fatty acid that must be obtained from the diet, the human body's ability to convert ALA into EPA is limited. wikipedia.orgwikipedia.org Therefore, direct dietary intake of EPA from sources like oily fish and fish oils is the most efficient way to increase its levels in the body. wikipedia.orgnih.gov

The academic significance of EPA stems from its multifaceted roles in cellular physiology. EPA is a precursor to a group of signaling molecules known as eicosanoids, including prostaglandin-3, thromboxane-3, and leukotriene-5. wikipedia.org These eicosanoids derived from EPA often have different, and sometimes opposing, effects to those derived from the omega-6 fatty acid arachidonic acid. nih.gov For instance, thromboxane-3, derived from EPA, is a weak platelet aggregator, in contrast to the potent pro-aggregatory effects of thromboxane-2 derived from arachidonic acid. mdpi.com

Furthermore, EPA can be incorporated into the phospholipid membranes of cells, influencing their physical properties, membrane fluidity, and the function of membrane-bound proteins. nih.govnih.gov Through these mechanisms, EPA can modulate cell signaling pathways and gene expression. nih.gov

The following table summarizes the key characteristics and biological significance of EPA:

| Characteristic | Description | Academic Significance |

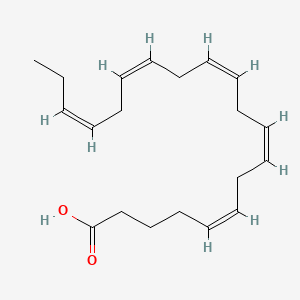

| Chemical Structure | 20-carbon chain with 5 cis double bonds (20:5n-3) wikipedia.org | The specific structure allows it to be a precursor for a unique set of eicosanoids and to be incorporated into cell membranes, influencing their properties. wikipedia.orgnih.govnih.gov |

| Metabolic Precursor | Precursor to prostaglandin-3, thromboxane-3, and leukotriene-5 eicosanoids wikipedia.org | These EPA-derived mediators often have anti-inflammatory and less pro-thrombotic properties compared to those derived from arachidonic acid. nih.govmdpi.com |

| Cellular Function | Influences cell membrane fluidity, cell signaling, and gene expression nih.govnih.gov | Modulates a wide range of physiological processes, including inflammation and cardiovascular function. nih.govnih.gov |

| Dietary Source | Primarily found in oily fish and fish oil supplements wikipedia.orgnih.gov | The limited conversion from ALA makes direct dietary intake crucial for maintaining adequate levels. wikipedia.orgwikipedia.org |

Evolution of Research Paradigms for Eicosapentaenoic Acid

The research paradigms for EPA have evolved significantly, moving from broad epidemiological observations to highly specific molecular and clinical investigations.

Early research focused on the association between fish consumption and cardiovascular health. omegaquant.combarebiology.com This led to a paradigm centered on the general benefits of "fish oil," which contains both EPA and DHA. wikipedia.org Many early clinical trials used formulations containing a mixture of these two omega-3 fatty acids. nih.gov

However, as research progressed, a new paradigm emerged that sought to differentiate the specific effects of EPA from those of DHA. nih.govnih.gov Studies began to investigate the distinct roles of these two fatty acids in various physiological processes, revealing that they can have different, and sometimes divergent, effects on cellular functions. nih.govresearchgate.net For example, some research suggests that DHA may have a more pronounced effect on lowering triglycerides, while EPA may be more effective in reducing platelet activation. nih.govresearchgate.net

This shift led to the development of highly purified, prescription-grade forms of EPA, such as icosapent ethyl. nih.govnih.gov The focus then moved towards large-scale, randomized controlled trials designed to evaluate the efficacy of high-dose, EPA-only therapy. A prominent example is the REDUCE-IT (Reduction of Cardiovascular Events with this compound Ethyl–Intervention Trial), which demonstrated a significant reduction in cardiovascular events in high-risk patients treated with this compound ethyl. jacc.orgnih.gov

In contrast, other trials like the STRENGTH (Long-Term Outcomes Study to Assess Statin Residual Risk with Epanova in High Cardiovascular Risk Patients with Hypertriglyceridemia) trial, which used a combination of EPA and DHA, did not show a significant cardiovascular benefit. nih.govclevelandclinic.org These differing outcomes have further fueled the debate and research into the specific mechanisms of action of EPA.

The current research paradigm is increasingly focused on the pleiotropic effects of EPA beyond its impact on triglycerides. nih.gov Researchers are exploring its anti-inflammatory, antioxidant, and membrane-stabilizing properties as key contributors to its observed clinical benefits. nih.govnih.govnih.gov The "Omega-3 Index," which measures the levels of EPA and DHA in red blood cell membranes, has also emerged as a potential biomarker for cardiovascular risk. omegaquant.com

The following table outlines the evolution of research paradigms for EPA:

| Research Paradigm | Time Period | Key Focus | Notable Studies/Concepts |

| Epidemiological Observation & General Fish Oil Benefits | 1970s - 1990s | Association between fish consumption and cardiovascular health. Benefits of combined EPA and DHA. | Greenland Inuit Studies, DART, GISSI-Prevenzione omegaquant.combarebiology.comomegaquant.com |

| Differentiation of EPA and DHA Effects | 2000s - Present | Investigating the distinct physiological roles and mechanisms of EPA versus DHA. | Studies comparing the effects of EPA and DHA on triglycerides, platelet aggregation, and cell function. nih.govnih.govresearchgate.net |

| High-Dose, Purified EPA Monotherapy | 2010s - Present | Evaluating the efficacy of high-dose, prescription-grade EPA for cardiovascular risk reduction. | REDUCE-IT, JELIS jacc.orgnih.gov |

| Pleiotropic Mechanisms and Biomarkers | Present | Exploring the multiple mechanisms of EPA's action beyond lipid-lowering, including anti-inflammatory and membrane-stabilizing effects. Use of biomarkers like the Omega-3 Index. | Ongoing research into EPA's effects on inflammation, oxidative stress, and plaque stability. omegaquant.comnih.govnih.govnih.gov |

Structure

3D Structure

特性

IUPAC Name |

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZBEHYOTPTENJ-JLNKQSITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041023 | |

| Record name | Timnodonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Eicosapentaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10417-94-4 | |

| Record name | Timnodonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10417-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icosapent [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010417944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icosapent | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Timnodonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICOSAPENT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAN7QOV9EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eicosapentaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Eicosapentaenoic Acid Biosynthesis and Metabolic Pathways

Endogenous Biosynthesis of Eicosapentaenoic Acid

The endogenous production of EPA occurs through the conversion of essential fatty acids, a process that is regulated by the activity of specific enzyme systems located in various cellular compartments.

The primary precursor for the endogenous synthesis of EPA is the essential omega-3 fatty acid, alpha-linolenic acid (ALA), which must be obtained from the diet. mdpi.com The conversion process involves a series of desaturation and elongation steps. The initial and rate-limiting step is the conversion of ALA (18:3, n-3) to stearidonic acid (SDA, 18:4, n-3). wikipedia.org This is followed by the elongation of SDA to eicosatetraenoic acid (ETA, 20:4, n-3), which is then finally desaturated to form eicosapentaenoic acid (EPA, 20:5, n-3). wikipedia.org

The conversion of ALA to EPA is catalyzed by a coordinated action of desaturase and elongase enzymes. These enzymes are shared between the omega-3 and omega-6 fatty acid synthesis pathways. rsc.orgnih.gov

Desaturases : These enzymes introduce double bonds into the fatty acid chains. nih.gov The key desaturases in EPA synthesis are:

Delta-6 Desaturase (Δ6D) , encoded by the FADS2 gene, catalyzes the initial desaturation of ALA to SDA. wikipedia.orgmdpi.com

Elongases : These enzyme systems are responsible for extending the carbon chain of the fatty acid. The primary elongase involved in this pathway is:

Elongation of Very Long-Chain Fatty Acids Protein 5 (ELOVL5) , which catalyzes the two-carbon chain elongation of SDA to form ETA. mdpi.comrsc.org

The expression and activity of these enzymes are crucial for maintaining physiological concentrations of EPA. mdpi.comnih.gov

Table 1: Key Enzymes in Eicosapentaenoic Acid Biosynthesis

| Enzyme | Gene | Step | Substrate | Product |

|---|---|---|---|---|

| Delta-6 Desaturase | FADS2 | Desaturation | Alpha-Linolenic Acid (ALA) | Stearidonic Acid (SDA) |

| Elongase 5 | ELOVL5 | Elongation | Stearidonic Acid (SDA) | Eicosatetraenoic Acid (ETA) |

| Delta-5 Desaturase | FADS1 | Desaturation | Eicosatetraenoic Acid (ETA) | Eicosapentaenoic Acid (EPA) |

In mammals, the biosynthesis of long-chain PUFAs, including EPA, primarily occurs in the endoplasmic reticulum of the liver. rsc.org The desaturase and elongase enzymes are membrane-bound proteins located within this organelle. nih.govyoutube.com

In photosynthetic organisms like microalgae, the biosynthetic pathways can involve multiple cellular compartments. Studies in the microalga Porphyridium cruentum suggest that EPA synthesis involves both cytoplasmic and chloroplastic lipids. nih.gov In this proposed model, fatty acids synthesized in the cytoplasm on phosphatidylcholine are modified and then transferred to the chloroplast for further desaturation into EPA on galactolipids. nih.gov This highlights that while the fundamental enzymatic steps are conserved, the cellular location and lipid carriers can differ between organisms.

Eicosapentaenoic Acid Metabolism and Derivatization

Once synthesized or obtained from the diet, EPA can be metabolized by several enzymatic pathways, leading to the production of a diverse array of bioactive lipid mediators. These mediators are involved in regulating inflammation and other physiological processes. EPA competes with the omega-6 fatty acid arachidonic acid (AA) for the same enzymes, often resulting in metabolites with different and less potent inflammatory activities than their AA-derived counterparts. nih.gov

The cyclooxygenase (COX) enzymes (COX-1 and COX-2) metabolize EPA to produce the 3-series prostanoids. researchgate.net This is in contrast to the 2-series prostanoids derived from AA.

Prostaglandins (B1171923) : EPA is converted to prostaglandins of the 3-series, such as Prostaglandin (B15479496) E3 (PGE3). nih.gov

Thromboxanes : The action of COX enzymes on EPA also yields Thromboxane A3 (TXA3). wikipedia.org

These EPA-derived eicosanoids are generally considered to be less pro-inflammatory and less pro-aggregatory than the corresponding 2-series metabolites derived from arachidonic acid. wikipedia.org

The lipoxygenase (LOX) enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) also metabolize EPA, leading to the formation of leukotrienes and specialized pro-resolving mediators (SPMs). researchgate.netresearchgate.netresearchgate.net

Leukotrienes : EPA is converted by 5-LOX to leukotrienes of the 5-series, such as Leukotriene B5 (LTB5). LTB5 is a significantly less potent neutrophil chemoattractant compared to its arachidonic acid-derived counterpart, LTB4. researchgate.net

Hydroxyeicosapentaenoic Acids (HEPEs) : LOX enzymes produce various HEPEs, such as 12-HEPE, from EPA. nih.govresearchgate.net

Specialized Pro-Resolving Mediators (SPMs) : EPA is the precursor to the E-series resolvins, a class of SPMs that actively promote the resolution of inflammation. nih.govmdpi.com The biosynthesis of these molecules, such as Resolvin E1 (RvE1) and Resolvin E2 (RvE2), involves sequential actions of different enzymes, including COX-2 and LOX. researchgate.netnih.gov These mediators play a key role in limiting tissue damage and restoring homeostasis after an inflammatory response. researchgate.net

While protectins and maresins are also crucial SPMs, they are primarily derived from docosahexaenoic acid (DHA), another important omega-3 fatty acid, rather than EPA. researchgate.netnih.govnih.govjumedicine.com

Table 2: Major Metabolites of Eicosapentaenoic Acid

| Pathway | Key Enzyme(s) | Metabolite Class | Specific Examples |

|---|---|---|---|

| Cyclooxygenase (COX) | COX-1, COX-2 | Prostanoids | Prostaglandin E3 (PGE3), Thromboxane A3 (TXA3) |

| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Leukotrienes | Leukotriene B5 (LTB5) |

| Lipoxygenase (LOX) | Various LOX | Hydroxy Fatty Acids | 12-Hydroxyeicosapentaenoic acid (12-HEPE) |

| LOX, COX | Various | Resolvins (E-Series) | Resolvin E1 (RvE1), Resolvin E2 (RvE2) |

Cytochrome P450 (CYP) Pathway Metabolites of Eicosapentaenoic Acid (e.g., Epoxyeicosatetraenoic Acids (EEQs))

Eicosapentaenoic acid (EPA) is a substrate for cytochrome P450 (CYP) enzymes, which convert it into a group of biologically active epoxides known as epoxyeicosatetraenoic acids (EEQs or EpETEs). wikipedia.org This metabolic process, often referred to as the "third branch of the arachidonic acid cascade," is complementary to the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.gov CYP epoxygenases metabolize EPA by adding an oxygen atom across one of its double bonds, leading to the formation of various EEQ regioisomers. wikipedia.orgresearchgate.net

The primary EEQ regioisomers produced from EPA include 17,18-EEQ, 14,15-EEQ, 11,12-EEQ, 8,9-EEQ, and 5,6-EEQ. wikipedia.org The formation of these metabolites is catalyzed by several human CYP isoforms, such as CYP1A1, CYP1A2, CYP2C8, CYP2C9, CYP2C18, CYP2C19, CYP2E1, CYP2J2, and CYP3A4. wikipedia.org Notably, many of these enzymes show a preference for EPA over arachidonic acid (AA), metabolizing it at equal or higher rates. nih.govnih.gov For instance, CYP2C8 and CYP2C9 exhibit high epoxygenase activity for both EPA and AA, with the 17,18-double bond being the preferred site of epoxidation for EPA. nih.gov The most prominent EEQ formed in vivo is 17,18-EEQ. nih.govmdpi.com

These EPA-derived epoxides are not merely metabolic byproducts; they possess distinct biological activities. For example, 17,18-EEQ has been shown to have vasodilatory and anti-inflammatory effects. nih.govnih.gov The production of EEQs occurs in various tissues, including the endothelium of blood vessels, heart muscle, kidneys, and brain. wikipedia.org

Table 1: Major CYP Isoforms and their EPA-Derived Metabolites

| CYP Isoform | Primary EPA Metabolite(s) |

|---|---|

| CYP2C8 | 17,18-EEQ |

| CYP2C9 | 17,18-EEQ, 14,15-EEQ |

| CYP2J2 | 17,18-EEQ |

| CYP1A2 | 17,18-EEQ |

| CYP2E1 | Various EEQs |

Soluble Epoxide Hydrolase (sEH) Mediated Metabolism of Eicosapentaenoic Acid Derivatives

The biological activity of EEQs is tightly regulated by the enzyme soluble epoxide hydrolase (sEH). nih.govuq.edu.au This enzyme is ubiquitously distributed in various tissues and plays a crucial role in the degradation of epoxy fatty acids. uq.edu.aufrontiersin.org sEH metabolizes EEQs by hydrolyzing the epoxide group, which involves the addition of a water molecule to form their corresponding diols, known as dihydroxyeicosatetraenoic acids (DHEQs). researchgate.netuq.edu.auresearchgate.net

This conversion is a key deactivation step, as the resulting diols are generally considered to be less biologically active than their parent epoxides. nih.govuq.edu.au For example, the potent metabolite 17,18-EEQ is hydrolyzed by sEH to the less active 17,18-dihydroxyeicosatetraenoic acid (17,18-DHEQ). The rapid metabolism of EEQs by sEH ensures a precise regulation of their signaling and prevents prolonged biological effects. nih.govnih.gov Inhibition of sEH has been explored as a therapeutic strategy to increase the levels of beneficial epoxy fatty acids, including EEQs. nih.govuq.edu.au

Interplay between Eicosapentaenoic Acid and Arachidonic Acid Metabolism

A significant interplay exists between the metabolic pathways of eicosapentaenoic acid (EPA) and the omega-6 fatty acid, arachidonic acid (AA). nih.govmdpi.com Both fatty acids are substrates for the same families of enzymes—cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP)—leading to a competitive interaction for these metabolic pathways. nih.govnih.govresearchgate.netresearchgate.net

When both fatty acids are present, EPA competes with AA for access to the active sites of these enzymes. nih.govresearchgate.netresearchgate.net This competition can lead to a decrease in the production of AA-derived eicosanoids, which are often potent mediators of inflammation, platelet aggregation, and vasoconstriction. mdpi.commdpi.com

COX Pathway : EPA is a poorer substrate for COX enzymes compared to AA. nih.gov The prostaglandins (PG) and thromboxanes (TX) derived from EPA (e.g., PGE₃, TXA₃) are generally less biologically active than their AA-derived counterparts (e.g., PGE₂, TXA₂). nih.gov For example, TXA₃ is a much weaker vasoconstrictor and platelet aggregator than TXA₂.

LOX Pathway : Similarly, in the LOX pathway, EPA is converted to 5-series leukotrienes (e.g., LTB₅). nih.gov LTB₅ is a less potent chemoattractant for inflammatory cells compared to the AA-derived LTB₄. nih.gov

CYP Pathway : EPA also competes with AA for metabolism by CYP enzymes. nih.govnih.gov Many CYP isoforms metabolize EPA as efficiently as, or even more efficiently than, AA. nih.govnih.gov This leads to the production of EEQs instead of the AA-derived epoxyeicosatrienoic acids (EETs). nih.govnih.gov The resulting shift in the balance from EETs to EEQs can have significant physiological consequences, as these epoxides can have different, and sometimes opposing, biological effects. nih.gov For instance, dietary supplementation with EPA has been shown to alter the ratio of EETs to EEQs in tissues. nih.govnih.govresearchgate.net

This competitive metabolism means that an increased intake of EPA can shift the balance of eicosanoid production towards a less inflammatory and pro-aggregatory profile. mdpi.com

Table 2: Comparison of EPA and AA Metabolites

| Metabolic Pathway | Arachidonic Acid (AA) Metabolite | General Effect of AA Metabolite | Eicosapentaenoic Acid (EPA) Metabolite | General Effect of EPA Metabolite |

|---|---|---|---|---|

| Cyclooxygenase (COX) | Prostaglandins (2-series, e.g., PGE₂), Thromboxanes (2-series, e.g., TXA₂) | Potent pro-inflammatory, pro-aggregatory | Prostaglandins (3-series, e.g., PGE₃), Thromboxanes (3-series, e.g., TXA₃) | Weakly inflammatory, weakly pro-aggregatory |

| Lipoxygenase (LOX) | Leukotrienes (4-series, e.g., LTB₄) | Potent chemoattractant, pro-inflammatory | Leukotrienes (5-series, e.g., LTB₅) | Weak chemoattractant, weakly inflammatory |

| Cytochrome P450 (CYP) | Epoxyeicosatrienoic acids (EETs) | Vasodilatory, anti-inflammatory | Epoxyeicosatetraenoic acids (EEQs) | Potent vasodilatory, anti-inflammatory |

Cellular and Molecular Mechanisms of Eicosapentaenoic Acid Action

Eicosapentaenoic Acid Influence on Cell Membrane Dynamics and Lipid Rafts

The cell membrane is a dynamic structure, and its composition and biophysical properties are critical for cellular function. EPA can significantly alter the membrane's characteristics by integrating into its phospholipid bilayer, which in turn affects the organization of lipid rafts—microdomains enriched in cholesterol and sphingolipids that play a crucial role in signal transduction.

Table 1: Effect of Eicosapentaenoic Acid on Membrane Composition

| Cellular Component | Effect of Eicosapentaenoic Acid | References |

|---|---|---|

| Membrane Phospholipids (B1166683) | Incorporation of EPA, leading to an increase in unsaturated fatty acyl chains. | researchgate.netnih.gov |

| Lipid Rafts | Alters lipid composition with a notable increase in unsaturated fatty acids. | nih.gov |

| Exoplasmic and Cytoplasmic Leaflets | Effective incorporation of EPA into both leaflets of the membrane. | nih.gov |

The introduction of EPA into the cell membrane has profound effects on its fluidity and structural organization. Studies have shown that EPA can reduce membrane fluidity. mdpi.comnih.gov In contrast, docosahexaenoic acid (DHA), another omega-3 fatty acid, has been observed to increase membrane fluidity. mdpi.comahajournals.org The combination of EPA and DHA has been reported to increase membrane fluidity compared to control membranes and those treated with EPA alone. ahajournals.org

Table 2: Impact of Eicosapentaenoic Acid on Membrane Properties

| Membrane Property | Effect of Eicosapentaenoic Acid | References |

|---|---|---|

| Membrane Fluidity | Reduces fluidity when acting alone. | mdpi.comnih.gov |

| Cholesterol Domains | Inhibits the formation of cholesterol crystalline domains. | nih.gov |

| Membrane Structure | Adopts an extended conformation, influencing membrane width. | nih.govahajournals.org |

Eicosapentaenoic Acid Modulation of Gene Expression and Transcription Factor Activity

EPA and its metabolites can act as signaling molecules that modulate the activity of various transcription factors, thereby influencing the expression of a multitude of genes involved in inflammation, lipid metabolism, and antioxidant defense.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play critical roles in lipid and glucose metabolism. Eicosapentaenoic acid is a known natural ligand for PPARs. Specifically, EPA has been shown to activate PPARγ, leading to a cascade of downstream events including cell cycle exit and lipid accumulation. nih.gov

Furthermore, studies have indicated that oxidized derivatives of EPA can potently activate PPARα. nih.gov This activation of PPARα by oxidized EPA is a key mechanism through which some of the anti-inflammatory effects of fish oil are mediated. ahajournals.orgnih.gov The activation of different PPAR isoforms by EPA and its metabolites highlights the complexity of its regulatory roles in cellular metabolism and signaling.

Table 3: Eicosapentaenoic Acid and PPAR Activation

| PPAR Isoform | Activating Molecule | Downstream Effects | References |

|---|---|---|---|

| PPARγ | Eicosapentaenoic Acid (EPA) | Cell cycle exit, lipid accumulation. | nih.gov |

| PPARα | Oxidized Eicosapentaenoic Acid | Inhibition of NF-κB activation. | ahajournals.orgnih.gov |

The Nuclear Factor-κB (NF-κB) pathway is a central regulator of inflammatory responses. EPA has been demonstrated to inhibit the activation of NF-κB. nih.govlifeextension.com One of the primary mechanisms of this inhibition is the prevention of the phosphorylation and subsequent degradation of the inhibitory subunit, IκBα. nih.gov By stabilizing IκBα, EPA effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. nih.gov

Interestingly, the inhibitory effect of EPA on the NF-κB pathway can be dependent on PPAR activation. Some studies have shown that EPA's ability to inhibit NF-κB is mediated through a PPARγ-dependent manner. cambridge.org In other contexts, particularly with oxidized EPA, the inhibition of NF-κB requires PPARα. ahajournals.orgnih.gov This indicates a crosstalk between the PPAR and NF-κB signaling pathways that is modulated by EPA.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govfrontiersin.org EPA has been found to upregulate the Nrf2 pathway, thereby enhancing the cell's antioxidant defense mechanisms. mdpi.com One of the proposed mechanisms for this upregulation involves the protein p62, which can competitively bind to Keap1, the primary negative regulator of Nrf2. nih.gov This binding leads to the degradation of Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of its target genes. nih.gov By activating the Nrf2 pathway, EPA can help to mitigate oxidative stress and its detrimental consequences. nih.gov

Differential Gene Expression Profiles Induced by Eicosapentaenoic Acid (e.g., THP-1 Macrophages)

Eicosapentaenoic acid (EPA) has been shown to significantly modulate gene expression in various cell types, with a notable impact on inflammatory and immune response pathways. In human THP-1 macrophages, a commonly used model for studying macrophage function, EPA induces dose-dependent changes in the expression of numerous genes.

Studies utilizing microarray analysis on lipopolysaccharide (LPS)-stimulated THP-1 macrophages have revealed that EPA treatment leads to a broad range of transcriptional alterations. Compared to docosahexaenoic acid (DHA), another prominent omega-3 fatty acid, EPA tends to affect a larger number of genes at equivalent concentrations. mdpi.com For instance, at concentrations of 10, 50, and 75 µM, EPA consistently altered the expression of a greater number of genes than DHA in LPS-stimulated THP-1 macrophages. mdpi.com

Pathway analysis of the differentially expressed genes indicates that EPA influences several key biological processes, including cell cycle regulation, apoptosis, immune and inflammatory responses, and oxidative stress. mdpi.com Specifically, EPA has been observed to down-regulate the expression of genes involved in the NF-κB signaling pathway, such as AKT1, MAPK, and NFKB itself. d-nb.info This down-regulation of key inflammatory signaling components contributes to the anti-inflammatory effects of EPA. Furthermore, EPA has been shown to suppress the mRNA expression of pro-inflammatory cytokines, including interleukin-1β (IL1B), monocyte chemoattractant protein-1 (MCP1), and tumor necrosis factor-alpha (TNFA) in THP-1 macrophages. d-nb.info

Interestingly, the timing of EPA administration in relation to an inflammatory stimulus can influence its effect on gene expression. For example, in stimulated THP-1 macrophages, EPA demonstrated a more pronounced anti-inflammatory effect on gene expression when administered after the inflammatory stimulus (post-incubation) compared to co-incubation with the stimulus. nih.gov

The following table summarizes the differential effects of EPA and DHA on gene expression in stimulated THP-1 macrophages.

| Fatty Acid | Concentration (µM) | Effect on Gene Expression | Key Pathways Affected |

| EPA | 10, 50, 75 | Higher number of differentially expressed genes compared to DHA mdpi.com | Cell cycle, Inflammation, Apoptosis, Oxidative stress, Cancer mdpi.com |

| DHA | 10, 50, 75 | Lower number of differentially expressed genes compared to EPA mdpi.com | Cell cycle, Inflammation, Apoptosis, Oxidative stress, Cancer mdpi.com |

Eicosapentaenoic Acid Effects on Intracellular Signaling Pathways

Eicosapentaenoic acid (EPA) has been identified as a potent activator of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. The activation of AMPK by EPA has been observed in various cell types, including skeletal muscle cells and endothelial cells, and is implicated in many of the beneficial metabolic effects attributed to this fatty acid.

In skeletal muscle cells, EPA treatment has been shown to increase the AMP:ATP ratio, a key trigger for AMPK activation. mdpi.com This leads to the phosphorylation of AMPKα at threonine 172, a critical step for its activation. plos.org Activated AMPK then phosphorylates its downstream targets, such as acetyl-CoA carboxylase (ACC), leading to a cascade of metabolic changes. plos.org Specifically, EPA-induced AMPK activation in skeletal muscle cells stimulates glucose uptake through the translocation of glucose transporter type 4 (GLUT4) to the cell membrane. mdpi.comnih.gov This effect is mediated, at least in part, by the upstream kinase CaMKK, which is activated by an EPA-induced increase in intracellular calcium. mdpi.combohrium.com

In endothelial cells, EPA also stimulates AMPK phosphorylation and activity. plos.org This activation is linked to an increase in the expression of mitochondrial uncoupling protein-2 (UCP-2), which can alter the cellular AMP/ATP ratio. plos.org The activation of AMPK in endothelial cells by EPA leads to the phosphorylation of endothelial nitric oxide synthase (eNOS), resulting in increased nitric oxide (NO) production and improved endothelial function. plos.orgnih.gov Pharmacological or genetic inhibition of AMPK has been shown to abolish the EPA-induced enhancement of NO release and eNOS phosphorylation, confirming the critical role of AMPK in this process. plos.org

The following table summarizes the key molecular events in the activation of the AMPK pathway by EPA.

| Upstream Event | Key Mediator | Downstream Effect | Cellular Outcome |

| Increased AMP:ATP ratio mdpi.com | AMPK | Phosphorylation of ACC plos.org | Increased glucose uptake mdpi.com |

| Increased intracellular Ca2+ mdpi.com | CaMKK | Phosphorylation of p38 MAPK mdpi.com | GLUT4 translocation mdpi.com |

| Upregulation of UCP-2 plos.org | AMPK | Phosphorylation of eNOS plos.org | Improved endothelial function plos.org |

The RhoA/ROCK signaling pathway is a critical regulator of various cellular processes, including cell morphology, migration, and contraction. Dysregulation of this pathway is implicated in the pathogenesis of several cardiovascular diseases. Emerging evidence indicates that eicosapentaenoic acid (EPA) can exert some of its cardioprotective effects through the inhibition of the RhoA/ROCK pathway.

In the context of myocardial ischemia-reperfusion injury, long-term treatment with EPA has been shown to significantly ameliorate cardiac damage. nih.gov This protective effect is associated with a significant inhibition of myocardial Rho-kinase activity. nih.gov The activity of Rho-kinase is often assessed by the phosphorylation status of its downstream target, the myosin-binding subunit of myosin light chain phosphatase. Studies have demonstrated that EPA treatment leads to a reduction in the phosphorylation of this subunit, indicating a decrease in Rho-kinase activity. nih.gov

The inhibition of the RhoA/ROCK pathway by EPA is also linked to the preservation of endothelial nitric oxide synthase (eNOS) activity. nih.gov There is a significant correlation between the inhibition of Rho-kinase and the preservation of eNOS activity in the presence of EPA, suggesting a crosstalk between these two pathways. nih.gov By inhibiting the RhoA/ROCK pathway, EPA can contribute to the maintenance of endothelial function and the protection of the myocardium from ischemic injury.

Furthermore, in the context of cancer biology, the activation of the Rho-associated kinase (ROCK) signaling pathway can promote cell migration and invasion. It has been reported that Pyk2 activation can induce smooth muscle contraction by activating ROCK signaling. nih.gov While direct inhibition of RhoA/ROCK by EPA in cancer cells is an area of ongoing research, the negative regulation of pathways that interact with RhoA/ROCK, such as the Pyk2 and FAK signaling, suggests a potential indirect inhibitory role for EPA in cancer cell motility. nih.gov

The phosphatidylinositol (PI) signaling pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. This pathway is initiated by the phosphorylation of phosphatidylinositol, leading to the generation of various phosphoinositides that act as second messengers.

Eicosapentaenoic acid (EPA) has been shown to modulate the PI signaling pathway, particularly the phosphatidylinositol 3-kinase (PI3K)/Akt branch. In neuronal cells, EPA treatment has been demonstrated to increase the expression of the p85α regulatory subunit of PI3-kinase. nih.gov This upregulation is associated with an increase in the phosphorylation of Akt, a key downstream effector of PI3K. nih.gov The activation of the PI3K/Akt pathway by EPA is thought to contribute to its neuroprotective effects, as it can suppress nerve growth factor withdrawal-induced cell death and caspase-3 activity in differentiated PC12 cells. nih.gov

The PI signaling system is complex, involving the generation of various inositol (B14025) phospholipids that regulate different cellular processes. The pathway is initiated when an extracellular signal activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). cusabio.com While the direct effects of EPA on the generation of IP3 and DAG are still being elucidated, its ability to influence the levels of key components of the PI3K/Akt pathway highlights its role as a modulator of this critical signaling network.

In the context of adipogenesis, the insulin (B600854) receptor substrate-1 (IRS-1), a key component of the insulin signaling pathway that interacts with the PI3K pathway, can be phosphorylated on serine residues, which inhibits insulin-induced tyrosine phosphorylation of IRS-1. mdpi.com This suggests that EPA may indirectly influence the PI signaling pathway by affecting the phosphorylation state of upstream signaling molecules like IRS-1.

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, initiating a pro-inflammatory signaling cascade. Eicosapentaenoic acid (EPA) has been shown to exert significant anti-inflammatory effects by modulating the TLR4 signaling pathway.

One of the primary mechanisms by which EPA attenuates TLR4 signaling is by altering the composition of cell membranes. Incorporation of EPA into the plasma membrane can lead to a reduction in the translocation of TLR4 into lipid rafts, which are specialized membrane microdomains essential for TLR4 signaling. mdpi.com This disruption of TLR4 localization diminishes its ability to respond to LPS, thereby dampening the downstream inflammatory cascade. mdpi.com

Upon activation by LPS, TLR4 triggers a signaling cascade that leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. EPA has been shown to mitigate the activation of the NF-κB pathway induced by TLR4 agonists. mdpi.com This leads to a reduced expression of pro-inflammatory cytokines and cyclooxygenase-2 (COX-2). mdpi.com

Furthermore, EPA can influence the production of eicosanoids, which are signaling molecules derived from fatty acids. In macrophages, EPA supplementation can lead to the production of anti-inflammatory lipid mediators. It has been observed that in EPA-supplemented macrophages, TLR4 activation can lead to the release of 22-carbon fatty acids that inhibit cyclooxygenase pathways. nih.govnih.gov This can shift the balance from the production of pro-inflammatory eicosanoids from arachidonic acid to the production of less inflammatory or even anti-inflammatory mediators.

The anti-inflammatory actions of EPA through the modulation of the TLR4 signaling pathway have important implications for conditions characterized by chronic low-grade inflammation, such as obesity and metabolic syndrome. mdpi.com

Eicosapentaenoic Acid Impact on Cellular Adhesion Molecules and Chemotaxis

Eicosapentaenoic acid (EPA) has been demonstrated to exert significant effects on the expression of cellular adhesion molecules and the process of chemotaxis, which are critical components of the inflammatory response. By modulating these processes, EPA can influence the recruitment of leukocytes to sites of inflammation.

In vascular endothelial cells, EPA has been shown to attenuate the up-regulation of adhesion molecules induced by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α). nih.gov Adhesion molecules, including vascular cell adhesion molecule-1 (VCAM-1), E-selectin, and intercellular adhesion molecule-1 (ICAM-1), are crucial for the adhesion and transmigration of leukocytes across the endothelium. mdpi.com By reducing the expression of these molecules, EPA can inhibit the initial steps of leukocyte recruitment.

Furthermore, EPA can suppress the production of chemokines, which are signaling proteins that direct the migration of immune cells. One of the key chemokines involved in monocyte recruitment is monocyte chemoattractant protein-1 (MCP-1), also known as CCL2. nih.gov EPA has been shown to effectively suppress the vascular endothelial growth factor (VEGF)-induced activation of MCP-1 in vascular endothelial cells. nih.gov This inhibition of MCP-1 expression can reduce the recruitment of monocytes to atherosclerotic lesions, thereby mitigating the progression of atherosclerosis. nih.gov

The inhibitory effects of EPA on adhesion molecule expression and chemokine production are often mediated through the modulation of intracellular signaling pathways, such as the NF-κB pathway. nih.gov By suppressing the activation of NF-κB, EPA can down-regulate the expression of a wide range of pro-inflammatory genes, including those encoding for adhesion molecules and chemokines.

Eicosapentaenoic Acid and Oxidative Stress Responses

Eicosapentaenoic acid (EPA) plays a significant role in modulating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. EPA has been shown to possess antioxidant properties, contributing to the prevention and treatment of conditions associated with inflammatory and oxidative processes, such as hyperlipidemia and neurodegenerative diseases. researchgate.net Although some studies present conflicting results, it is generally suggested that n-3 polyunsaturated fatty acids (PUFAs) like EPA can enhance the total antioxidant capacity and reduce oxidative injury. researchgate.net

Reduction of Reactive Oxygen Species (ROS) by Eicosapentaenoic Acid

EPA has demonstrated the ability to directly reduce the levels of ROS. In a study involving HepG2 cells, treatment with EPA for 48 hours resulted in a reduction of ROS levels by at least 40%. nih.gov This reduction in ROS is a key aspect of EPA's antioxidant activity. Furthermore, in human bronchial epithelial cells exposed to cigarette smoke extract, pretreatment with EPA prevented the induced increases in intracellular ROS, including both superoxide (B77818) and hydrogen peroxide. nih.gov This protective effect is associated with the suppression of NADPH oxidase activity, a major source of cellular ROS. nih.gov

EPA's role in mitigating oxidative stress is also evident in its ability to alleviate lipopolysaccharide (LPS)-induced oxidative stress in macrophages. biorxiv.orgnih.gov Pre-treatment with EPA has been shown to reduce ROS levels and preserve mitochondrial membrane potential in the face of inflammatory stimuli. biorxiv.orgnih.gov

Upregulation of Antioxidant Enzymes by Eicosapentaenoic Acid

Beyond its direct effects on ROS, EPA also enhances the body's endogenous antioxidant defense systems by upregulating the expression and activity of key antioxidant enzymes. researchgate.net Studies have shown that EPA administration can increase the levels of several of these enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.com

In HepG2 cells, EPA treatment not only reduced ROS but also led to a 50-70% increase in total cellular antioxidant capacity, which was accompanied by enhanced activities and expression of major antioxidant enzymes. nih.gov Similarly, in human retinal cells, a higher proportion of EPA in combination with docosahexaenoic acid (DHA) provided greater antioxidant effects, including the increased activity of antioxidant enzymes. mdpi.com Research on skeletal muscle cells also indicates that EPA can induce catalase activity and increase the protein expression of total manganese superoxide dismutase and catalase. nih.gov

This upregulation of antioxidant enzymes is mediated through various signaling pathways. researchgate.net For example, EPA may induce the expression of antioxidant proteins like HMOX-1, TXN, and NQO1 through the stabilization of the transcription factor Nrf2 by PARK7. ahajournals.org

Table 1: Effect of Eicosapentaenoic Acid on Oxidative Stress Markers

| Cell Type/Model | EPA's Effect | Key Findings |

|---|---|---|

| HepG2 Cells | Reduction of ROS | ROS levels reduced by at least 40% after 48 hours of treatment. nih.gov |

| Human Bronchial Epithelial Cells | Prevention of CSE-induced ROS increase | Prevented increases in superoxide and hydrogen peroxide by suppressing NADPH oxidase activity. nih.gov |

| Macrophages | Mitigation of LPS-induced oxidative stress | Reduced ROS levels and preserved mitochondrial membrane potential. biorxiv.orgnih.gov |

| Skeletal Muscle Cells | Upregulation of Antioxidant Enzymes | Induced catalase activity and increased protein expression of MnSOD and catalase. nih.gov |

| Human Retinal Cells | Enhanced Antioxidant Effects | Higher EPA to DHA ratio increased the activity of antioxidant enzymes. mdpi.com |

Eicosapentaenoic Acid and Cellular Barrier Integrity (e.g., Intestinal, Blood-Brain Barrier)

Eicosapentaenoic acid has been shown to influence the integrity of crucial cellular barriers, including the intestinal barrier and the blood-brain barrier.

In the context of the intestinal barrier , EPA has demonstrated protective effects. In a study using Caco-2 cells, a model for the intestinal epithelium, EPA was found to be more effective than docosahexaenoic acid (DHA) in protecting against heat-induced permeability dysfunction and damage to the tight junctions that form the barrier. nih.gov It effectively attenuated the decrease in transepithelial electrical resistance (TEER) and the impairment of intestinal permeability. nih.gov EPA also significantly increased the expression of the tight junction proteins occludin and ZO-1. nih.gov However, some studies have reported that high concentrations of EPA could potentially increase intestinal permeability. nih.govresearchgate.net

Regarding the blood-brain barrier , research has shown that omega-3 fatty acids, including EPA, can cross this highly selective barrier. ki.sesciencedaily.comhealthday.com A study on patients with Alzheimer's disease who received daily omega-3 supplements found increased levels of both EPA and DHA in their cerebrospinal fluid, indicating that these fatty acids successfully crossed the blood-brain barrier. ki.sesciencedaily.comnih.gov The ability of EPA to enter the brain allows it to exert its neuroprotective and anti-inflammatory effects within the central nervous system. youtube.commdpi.com

Eicosapentaenoic Acid in Inflammatory Processes

Mechanisms of Eicosapentaenoic Acid-Mediated Anti-Inflammation

EPA exerts its anti-inflammatory effects through several key molecular pathways. It competes with the omega-6 fatty acid arachidonic acid (AA), leading to a shift in the balance of locally acting signaling molecules known as eicosanoids. Furthermore, EPA serves as a precursor for a distinct class of molecules that actively resolve inflammation. It also influences the genetic expression and production of various proteins, such as cytokines and chemokines, that are central to the inflammatory cascade.

One of the primary anti-inflammatory mechanisms of EPA involves its competition with arachidonic acid (AA) for the same metabolic enzymes. patsnap.comportlandpress.com When EPA is incorporated into the phospholipids (B1166683) of cell membranes, it partially replaces AA. portlandpress.comresearchgate.net Upon an inflammatory stimulus, phospholipase enzymes release these fatty acids, which then become substrates for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids. patsnap.comresearchgate.net

AA is the precursor to potent pro-inflammatory eicosanoids, such as prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4). portlandpress.comresearchgate.netresearchgate.net In contrast, when EPA is used as a substrate by these enzymes, it leads to the production of a different series of eicosanoids, including prostaglandin E3 (PGE3) and leukotriene B5 (LTB5). researchgate.net These EPA-derived mediators are significantly less inflammatory than their AA-derived counterparts. portlandpress.comresearchgate.net For example, LTB5 is a much weaker chemoattractant for neutrophils compared to LTB4.

| Precursor Fatty Acid | Enzyme Pathway | Resulting Eicosanoids | General Inflammatory Potential |

|---|---|---|---|

| Arachidonic Acid (AA) | COX/LOX | Prostaglandins (B1171923) (e.g., PGE2), Thromboxanes (e.g., TXA2), Leukotrienes (e.g., LTB4) | High (Pro-inflammatory) |

| Eicosapentaenoic Acid (EPA) | COX/LOX | Prostaglandins (e.g., PGE3), Thromboxanes (e.g., TXA3), Leukotrienes (e.g., LTB5) | Low (Weakly inflammatory/anti-inflammatory) |

Beyond simply producing less inflammatory eicosanoids, EPA is the precursor to a family of potent, bioactive lipid mediators known as specialized pro-resolving mediators (SPMs). patsnap.comtaylorandfrancis.com These molecules are not merely anti-inflammatory; they actively orchestrate the resolution of inflammation, a process once thought to be passive. nih.gov

The primary SPMs derived from EPA are the E-series resolvins (RvEs). wikipedia.orgmdpi.com The biosynthesis of these molecules involves enzymes like cyclooxygenase-2 (COX-2) (when acetylated by aspirin) and cytochrome P450, followed by the action of lipoxygenases in other cells like neutrophils. nih.govwikipedia.org

Resolvin E1 (RvE1) and Resolvin E2 (RvE2) are two key members of this family.

Their production signals a switch from a pro-inflammatory state to a pro-resolving state.

SPMs like resolvins help to limit the infiltration of neutrophils to the site of inflammation, enhance the clearance of dead cells and debris by macrophages (a process called efferocytosis), and promote tissue repair. nih.govnih.govnih.gov

While the prompt mentions maresins, it is important to clarify that maresins, along with D-series resolvins and protectins, are primarily synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA), not EPA. taylorandfrancis.commdpi.comnih.gov The key pro-resolving mediators originating from EPA are the E-series resolvins. mdpi.com

EPA can influence the production of key signaling proteins that drive inflammation, known as pro-inflammatory cytokines and chemokines. portlandpress.comnih.gov Research has shown that EPA can reduce the expression and secretion of several of these critical mediators.

Studies have demonstrated that EPA supplementation can lead to a significant reduction in the circulating levels of cytokines such as:

Tumor Necrosis Factor-alpha (TNF-α) osu.edunih.gov

Interleukin-1 beta (IL-1β) osu.edunih.gov

Interleukin-6 (IL-6) osu.edunih.gov

These cytokines are pivotal in orchestrating the inflammatory response, including the activation of immune cells and the production of other inflammatory molecules. nih.gov By suppressing their production, EPA can help to control the intensity and duration of inflammation. researchgate.net This effect is partly mediated by EPA's ability to inhibit the activation of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), which controls the expression of many inflammatory genes. portlandpress.comnih.gov

In addition to cytokines, EPA has been shown to inhibit the expression of chemokines like Monocyte Chemoattractant Protein-1 (MCP-1) . nih.gov MCP-1 plays a crucial role in recruiting monocytes (a type of white blood cell) to sites of inflammation, where they can differentiate into macrophages. nih.gov By reducing MCP-1, EPA can limit the accumulation of inflammatory cells in tissues. nih.gov

Eicosapentaenoic Acid Effects on Immune Cell Function

Macrophages are highly versatile immune cells that can adopt different functional phenotypes depending on the signals they receive from their environment. The classically activated (M1) phenotype is pro-inflammatory, while the alternatively activated (M2) phenotype is associated with anti-inflammatory functions and tissue repair. mdpi.com

EPA has been shown to modulate macrophage polarization, generally promoting a shift away from the pro-inflammatory M1 state. nih.govmdpi.com Studies indicate that EPA can:

Inhibit M1 Polarization : EPA can suppress the development of M1 macrophages, thereby reducing the release of pro-inflammatory cytokines and mediators from these cells. nih.gov

Promote an Anti-inflammatory Phenotype : EPA encourages a shift towards an M2-like, anti-inflammatory phenotype. nih.govmdpi.com This enhances the macrophages' ability to clean up cellular debris and secrete factors that promote healing.

Induce Mox Phenotype : Recent research has identified a novel macrophage phenotype, termed Mox, which is induced by EPA. This phenotype was shown to be protective in the context of diabetic cardiomyopathy by combating M1-induced cardiomyocyte injury. nih.gov

By influencing macrophage activation and phenotype, EPA helps to control the inflammatory environment and steer the immune response towards resolution and repair. nih.govnih.gov

EPA also modulates the function of lymphocytes, which are central to the adaptive immune response.

T-Cells : T-cells, particularly CD4+ helper T-cells, can differentiate into various subtypes that either promote (e.g., T helper 1 and T helper 17) or regulate (e.g., T regulatory cells) inflammation. EPA has been shown to influence this balance.

Studies suggest that EPA can reduce the proliferation of CD4+ T-cells and decrease their differentiation towards the pro-inflammatory T helper 1 (TH1) and T helper 17 (TH17) lineages. jacc.org

Transcriptomic analysis of T-cells exposed to EPA revealed a down-regulation of genes associated with immune activation and pro-inflammatory pathways. jacc.orgbiorxiv.org

B-Cells : B-cells are responsible for producing antibodies and can also present antigens and secrete cytokines. The effects of EPA on B-cells are complex.

Some studies indicate that EPA can have a negative effect on the activation of B-cells. nih.gov

EPA can also modify the composition of the B-cell membrane, which may alter its fluidity and the function of membrane-bound proteins, potentially inhibiting plasma cell differentiation and the production of pathogenic autoantibodies. researchgate.net However, other research suggests that docosahexaenoic acid (DHA) may be more potent than EPA in disrupting the B-cell plasma membrane. researchgate.net

| Immune Cell Type | Effect of Eicosapentaenoic Acid |

|---|---|

| Macrophages | Inhibits pro-inflammatory M1 polarization; Promotes a shift to anti-inflammatory M2 and Mox phenotypes. |

| T-Cells | Reduces proliferation of certain T-cell subsets; Decreases differentiation into pro-inflammatory TH1 and TH17 cells. |

| B-Cells | Modulates B-cell activation; Alters membrane composition, which may influence differentiation and antibody production. |

Leukocyte Chemotaxis and Adhesion Inhibition by Eicosapentaenoic Acid

Eicosapentaenoic acid has been shown to effectively inhibit two critical steps in the inflammatory cascade: leukocyte chemotaxis (the directed movement of leukocytes towards a chemical stimulus) and their adhesion to the endothelial lining of blood vessels.

Inhibition of Leukocyte Chemotaxis

Research has demonstrated that EPA can significantly reduce the chemotactic response of neutrophils, which are among the first immune cells to arrive at a site of inflammation. One study involving dietary supplementation with EPA found a profound impact on neutrophil activity. The maximal chemotactic response of neutrophils to leukotriene B4, a potent chemoattractant, was decreased by 69% after three weeks of supplementation and by a remarkable 93% after ten weeks nih.gov. This demonstrates a time-dependent inhibitory effect of EPA on this crucial inflammatory process.

Furthermore, studies have indicated that free eicosapentaenoic acid inhibits the chemotaxis of human neutrophil granulocytes in a dose-dependent manner nih.gov. This suggests that the concentration of available EPA is a key factor in its ability to modulate neutrophil migration.

The following table summarizes the inhibitory effect of EPA supplementation on neutrophil chemotaxis over time.

| Duration of EPA Supplementation | Inhibition of Neutrophil Chemotactic Response (%) |

|---|---|

| 3 Weeks | 69 |

| 10 Weeks | 93 |

Inhibition of Leukocyte Adhesion

The adhesion of leukocytes to the endothelium is a prerequisite for their migration into inflamed tissues. EPA, particularly in its oxidized form, has been identified as a potent inhibitor of this process. Oxidized EPA has been shown to significantly inhibit the adhesion of leukocytes to endothelial cells nih.gov. This effect is mediated, at least in part, through the activation of peroxisome proliferator-activated receptor alpha (PPARα) and the subsequent inhibition of the pro-inflammatory transcription factor NF-κB nih.gov. The inhibition of NF-κB leads to a downregulation of leukocyte adhesion receptor expression on the endothelial surface nih.gov.

Studies have shown that n-3 polyunsaturated fatty acids, including EPA, can decrease the expression of key adhesion molecules such as vascular cell adhesion molecule-1 (VCAM-1) nih.gov. This reduction in adhesion molecule expression results in decreased adhesive interactions between leukocytes and endothelial cells nih.gov.

The table below illustrates the effect of oxidized EPA on leukocyte adhesion.

| Compound | Effect on Leukocyte Adhesion | Mechanism of Action |

|---|---|---|

| Oxidized Eicosapentaenoic Acid | Potent Inhibition | Activation of PPARα, Inhibition of NF-κB, Downregulation of adhesion receptor expression |

Eicosapentaenoic Acid in Systemic Physiological Regulation and Disease Pathophysiology

Cardiovascular Health and Eicosapentaenoic Acid

Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, has demonstrated significant potential in beneficially modulating cardiovascular health. Its effects are multifaceted, impacting the progression of atherosclerosis, the health of the vascular endothelium, myocardial function in the context of heart failure, and the processes of thrombosis.

Atherosclerosis Progression and Plaque Stability Modulation by Eicosapentaenoic Acid

EPA has been shown to favorably influence the characteristics of atherosclerotic plaques, contributing to their stability and potentially slowing their progression. nih.govresearchgate.net Animal studies have indicated that EPA can reduce the levels of pro-inflammatory cytokines and chemokines, key players in the development of atherosclerosis. nih.govresearchgate.net

Clinical trials utilizing various plaque imaging modalities have provided further evidence of EPA's beneficial effects. nih.govresearchgate.net For patients with coronary artery disease already receiving statin therapy, the addition of EPA has been suggested to decrease plaque vulnerability and prevent its progression. nih.govresearchgate.net A notable mechanism is the incorporation of EPA into the atherosclerotic plaque itself. Higher concentrations of EPA within the plaque are associated with reduced inflammation and increased stability. nih.gov

Specific effects of EPA on plaque composition include increasing the thickness of the fibrous cap, which is a critical factor in preventing plaque rupture, and reducing the accumulation of macrophages. nih.gov In a study involving dyslipidemic patients on rosuvastatin, supplementation with EPA for nine months resulted in a thicker fibrous cap and less macrophage accumulation in atherosclerotic plaques compared to those on statin therapy alone. nih.gov Furthermore, research has demonstrated that EPA can reduce the expression of costimulatory molecules on dendritic cells within the lesions, leading to reduced T-cell activation and contributing to lesion regression. ahajournals.org Regressed lesions after EPA intervention showed a decrease in inflammatory cells like macrophages and T-cells, with a corresponding increase in smooth muscle cell and collagen content, which are features of a more stable plaque. ahajournals.org

The EVAPORATE (Effect of Vascepa on Improving Coronary Atherosclerosis in People With High Triglycerides Taking Statin Therapy) trial was designed to assess the impact of high-dose icosapent ethyl (a highly purified ethyl ester of EPA) on coronary plaque. acc.org The results indicated a statistically significant reduction in low-attenuation plaque, a feature of vulnerable plaques, at 18 months in the group receiving this compound ethyl compared to placebo. acc.org

A meta-analysis of prospective imaging trials further supports the role of pure EPA in improving coronary atherosclerosis. jacc.org Studies using coronary computed tomography angiography (CCTA) and intravascular ultrasound (IVUS) showed that the combination of a statin with EPA led to a significantly greater percentage reduction in total plaque volume compared to statin therapy alone. jacc.org Similarly, studies utilizing CCTA and optical coherence tomography (OCT) demonstrated a greater reduction in lipid volume within the plaque with the addition of EPA. jacc.org

| Clinical Trial/Study Type | Key Finding on Plaque Modulation with EPA |

| Human Study (Dyslipidemic Patients) | Increased fibrous cap thickness and reduced macrophage accumulation in plaques. nih.gov |

| EVAPORATE Trial | Significant reduction in low-attenuation plaque volume at 18 months. acc.org |

| Meta-analysis (CCTA & IVUS) | Greater percentage reduction in total plaque volume with statin + EPA vs. statin alone. jacc.org |

| Meta-analysis (CCTA & OCT) | Greater percentage reduction in lipid volume with statin + EPA vs. statin alone. jacc.org |

Endothelial Function and Vascular Health Improvement by Eicosapentaenoic Acid

The endothelium plays a crucial role in maintaining vascular homeostasis, largely through the release of nitric oxide (NO). nih.govepa.gov Endothelial dysfunction, characterized by reduced NO bioavailability, is an early and reversible step in the development of atherosclerosis. nih.gov EPA has been shown to improve endothelial function through various mechanisms.

In vitro studies using human endothelial cells have demonstrated that EPA can directly impact endothelial cell function during inflammation. ahajournals.org When endothelial cells were challenged with the inflammatory cytokine interleukin-6 (IL-6), there was a loss of NO bioavailability. ahajournals.org Pretreatment with EPA modulated the expression of 327 proteins by more than one-fold compared to the IL-6 challenge alone. ahajournals.org Specifically, EPA augmented the expression of proteins involved in NO production, such as heme oxygenase-1 and dimethylarginine dimethylaminohydrolase-1. ahajournals.org This led to a reversal of endothelial NO synthase (eNOS) uncoupling induced by IL-6, as evidenced by an increased ratio of NO to peroxynitrite release. ahajournals.org

Furthermore, EPA has been observed to improve endothelial function under conditions of oxidative stress. nih.gov Combined treatment with EPA and the active metabolite of atorvastatin (B1662188) has shown beneficial effects on endothelial function, which were not replicated by another omega-3 fatty acid, docosahexaenoic acid (DHA), or other triglyceride-lowering agents. nih.gov EPA may also enhance endothelial vasodilator function when combined with a statin, and its ability to reduce arterial stiffness has been correlated with reduced biomarkers of inflammation and oxidative stress. ahajournals.org

Studies have also shown that EPA can restore pulmonary endothelial NO bioavailability following exposure to urban air pollution small particles. ahajournals.org In pulmonary endothelial cells challenged with these particles, EPA treatment improved the NO/peroxynitrite release ratio and reduced levels of soluble intercellular adhesion molecule-1 (sICAM-1), an indicator of endothelial inflammation. ahajournals.orgnih.gov

| Experimental Model | Key Finding on Endothelial Function with EPA |

| Human Endothelial Cells (in vitro) | Reversed IL-6 induced eNOS uncoupling and increased NO bioavailability. ahajournals.org |

| Human Endothelial Cells (in vitro) | Improved endothelial function under oxidative stress, enhanced when combined with a statin. nih.gov |

| Pulmonary Endothelial Cells (in vitro) | Restored NO bioavailability and reduced inflammation after exposure to air pollution particles. ahajournals.orgnih.gov |

Myocardial Function and Oxidative Stress in Heart Failure (HF) and Eicosapentaenoic Acid

There is evidence to suggest that EPA may have a beneficial role in the context of heart failure (HF), partly through its ability to mitigate oxidative stress. nih.govnih.gov Increased levels of reactive oxygen species (ROS) and impaired antioxidant defenses have been identified in both clinical and animal models of HF, correlating with cardiac systolic and diastolic dysfunction. nih.gov

The mechanisms by which EPA may lower oxidative stress in the heart include:

Upregulating nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn increases the expression of several antioxidant enzymes. nih.govnih.gov

Increasing the expression of copper-zinc superoxide (B77818) dismutase (MnSOD) and glutathione (B108866) peroxidase. nih.govnih.gov

Targeting Free Fatty Acid Receptor 4 (Ffar4). nih.govnih.gov

Upregulating the expression of heme-oxygenase-1. nih.govnih.gov

Lowering levels of arachidonic acid. nih.govnih.gov

Inhibiting the RhoA/ROCK signaling pathway. nih.govnih.gov

In animal models, EPA supplementation has been shown to reduce cardiac fibrosis and decrease ROS production in isolated cardiomyocytes. mdpi.com While much of the research has involved combined EPA and DHA supplementation, some studies suggest that higher plasma EPA levels are significantly associated with a reduced risk for HF, including both heart failure with reduced ejection fraction (HFrEF) and heart failure with preserved ejection fraction (HFpEF). caringsunshine.comacc.org

| Study Design | Key Finding on Myocardial Function and Oxidative Stress with EPA |

| Systematic Review & Meta-Analysis | Higher serum EPA associated with reduced major adverse cardiovascular events and increased LVEF. nih.govnih.gov |

| Animal Models | Reduced cardiac fibrosis and decreased production of reactive oxygen species. mdpi.com |

| Observational Study (MESA cohort) | Higher plasma EPA associated with a reduced risk of incident heart failure. acc.org |

Thrombotic Events and Platelet Reactivity

EPA has been investigated for its potential to reduce the risk of thrombotic events through its effects on platelet function. caringsunshine.com The scientific rationale for this is based on EPA's ability to modulate platelet aggregation. caringsunshine.com Several clinical studies have shown that EPA, either alone or as part of a combined omega-3 supplement, can reduce platelet aggregation and decrease levels of certain clotting factors. caringsunshine.comnih.gov

In vitro studies have demonstrated that EPA can dose-dependently reduce platelet adhesion, degranulation, and aggregation. nih.gov The mechanism for this inhibitory effect appears to be, at least in part, dependent on cyclooxygenase-1 (COX-1), as the effect was not observed in animals with platelet-specific COX-1 deficiency. nih.gov

Research has also indicated that EPA can reduce the activity of platelet microparticles (MPs), which are small vesicles released from platelets that have procoagulant activity. nih.gov In a study with healthy subjects, acute supplementation with EPA-rich oil reduced MP activity. nih.gov

Interestingly, some studies have suggested a gender-specific effect of omega-3 fatty acids on platelet function. nih.govnih.govnutraingredients.com One study found that in males, EPA supplementation led to a reduction in both platelet aggregation and platelet microparticle activity, whereas in females, DHA was more effective at reducing platelet aggregation. nih.govnutraingredients.com

| Study Type | Key Finding on Platelet Reactivity with EPA |

| In vitro Studies | Dose-dependently reduced platelet adhesion, degranulation, and aggregation. nih.gov |

| Clinical Study (Healthy Subjects) | Reduced platelet microparticle activity after acute supplementation. nih.gov |

| Clinical Study (Gender-specific effects) | Males may benefit more from EPA supplementation for reducing platelet aggregation and microparticle activity. nih.govnutraingredients.com |

Metabolic Health and Eicosapentaenoic Acid

Hepatic Lipid Metabolism and Nonalcoholic Fatty Liver Disease (NAFLD) Modulation by Eicosapentaenoic Acid

Nonalcoholic fatty liver disease (NAFLD) is characterized by the accumulation of triglycerides in hepatocytes. epa.gov EPA has been shown to have beneficial effects on hepatic lipid metabolism and NAFLD. nih.gov

Studies in animal models of high-fat diet-induced NAFLD have demonstrated that EPA supplementation can significantly decrease hepatic triglyceride and total cholesterol levels. nih.gov The mechanisms behind this include a reduction in fatty acid synthesis and an upregulation of β-oxidation. nih.gov Specifically, EPA has been shown to decrease the protein and messenger RNA (mRNA) levels of fatty acid synthase (FASN) and acetyl-CoA carboxylase (Acaca), key enzymes in lipogenesis. nih.gov Concurrently, it increases the mRNA levels of genes involved in fatty acid oxidation, such as peroxisome proliferator-activated receptor-α (Pparα) and carnitine palmitoyltransferase (Cpt) 1a and 2. nih.gov

In addition to its effects on lipid metabolism, EPA also reduces hepatic inflammation, as indicated by decreased tumor necrosis factor-alpha (Tnfα) gene expression. nih.gov In vitro studies using HepG2 cells, a human liver cell line, have corroborated these findings, showing that EPA can reduce FASN and ACACA mRNA levels. nih.gov

While both EPA and DHA have been shown to be effective in treating NAFLD, they may act through different mechanisms. plos.org Some research suggests that EPA is more effective than DHA in reducing hepatic triglyceride accumulation (hepatosteatosis), whereas DHA may have a greater suppressive effect on hepatic inflammation and the generation of reactive oxygen species. plos.org

| Model System | Key Finding on Hepatic Lipid Metabolism with EPA |

| High-Fat-Fed Mice | Decreased hepatic triglyceride and total cholesterol levels. nih.gov |

| High-Fat-Fed Mice | Decreased expression of lipogenic genes (FASN, Acaca) and increased expression of fatty acid oxidation genes (Pparα, Cpt1a, Cpt2). nih.gov |

| HepG2 Cells (in vitro) | Reduced expression of FASN and ACACA mRNA. nih.gov |

| Comparative Study (Mice) | More effective than DHA in reducing hepatic triglyceride accumulation. plos.org |

Glucose Metabolism and Insulin (B600854) Sensitivity Regulation by Eicosapentaenoic Acid (e.g., AMPK Pathway)

Eicosapentaenoic acid (EPA) has been shown to play a significant role in the regulation of glucose metabolism and insulin sensitivity, primarily through its influence on the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a cellular energy sensor, and its activation can initiate processes that increase energy production and reduce energy consumption.

Research in skeletal muscle cells has demonstrated that EPA can stimulate glucose uptake by activating the AMPK signaling pathway. This activation is not a direct action but is mediated through an increase in intracellular calcium, which in turn activates the calcium/calmodulin-dependent protein kinase kinase (CaMKK). Activated CaMKK then phosphorylates and activates AMPK. The activation of AMPK, along with p38 mitogen-activated protein kinase (p38 MAPK), leads to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake into the muscle cells.

Furthermore, studies have indicated that EPA can modulate mitochondrial oxygen consumption. By influencing mitochondrial activity, EPA may affect the intracellular ratio of AMP to ATP, which is a primary activator of AMPK. An increased AMP:ATP ratio signals a low energy state, prompting AMPK activation to restore cellular energy balance. This intricate mechanism highlights EPA's potential to improve glucose homeostasis and insulin sensitivity in skeletal muscle.

Adipose Tissue Metabolism and Fat Mass Accumulation

Eicosapentaenoic acid exerts multifaceted effects on adipose tissue metabolism, influencing both brown adipose tissue (BAT) and white adipose tissue (WAT), which can impact fat mass accumulation.